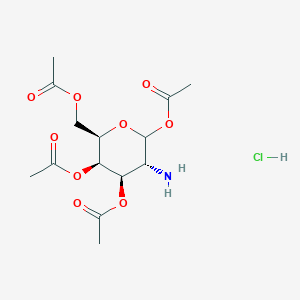
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is a derivative of D-galactose, a monosaccharide sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and an amino group at the 2 position, which is further converted to its hydrochloride salt form. It is commonly used in biochemical research and synthetic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride typically involves the acetylation of D-galactosamine. The process begins with the protection of the hydroxyl groups of D-galactosamine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-acetylated product. The amino group at the 2 position is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Common Reagents and Conditions
Hydrolysis: Acetic acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: D-galactosamine.
Substitution: N-substituted galactosamine derivatives.
Oxidation: Oxo-galactosamine derivatives.
Reduction: Deoxy-galactosamine derivatives.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids, as it can be incorporated into these biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride involves its incorporation into biochemical pathways where it can mimic or interfere with natural substrates. The acetyl groups provide protection, allowing the compound to participate in selective reactions without unwanted side reactions. The amino group can form hydrogen bonds or ionic interactions with molecular targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose hydrochloride: Similar structure but derived from D-glucose.
2-Acetamido-2-deoxy-D-galactopyranose: Lacks the acetyl groups at positions 1, 3, 4, and 6.
N-Acetyl-D-galactosamine: Contains an acetyl group at the amino position but not at the hydroxyl positions.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is unique due to its specific pattern of acetylation, which provides distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research, where selective reactions are required .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
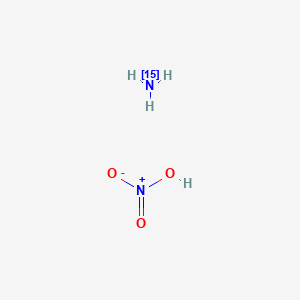
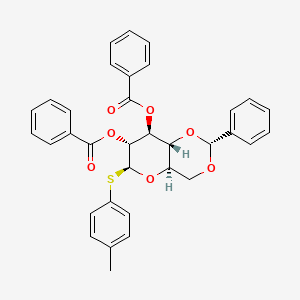

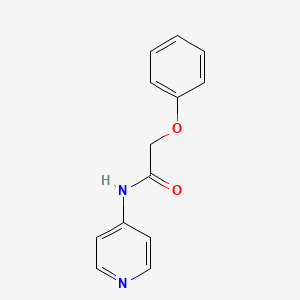
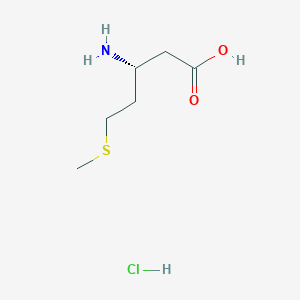
![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)
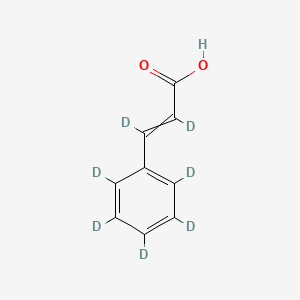


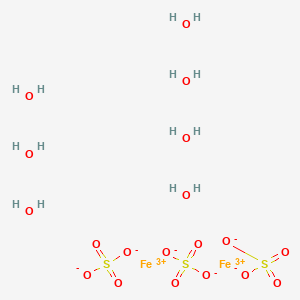
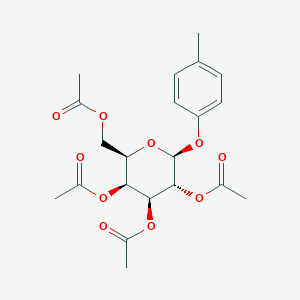

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
